

solubility of 5-Methoxydec-2-enal in organic and aqueous solvents

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Compound of Interest

Compound Name: 5-Methoxydec-2-enal

Cat. No.: B15444948

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Technical Guide: Solubility Profile of 5-Methoxydec-2-enal

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative solubility data for **5-Methoxydec-2-enal** is not readily available in public literature. The following guide is based on the general principles of solubility for aldehydes of similar molecular structure and provides generalized experimental protocols for its determination.

Introduction

5-Methoxydec-2-enal is an unsaturated aldehyde containing a methoxy group. Its molecular structure, featuring a ten-carbon chain, an aldehyde functional group, a carbon-carbon double bond, and an ether linkage, suggests a predominantly nonpolar character. This structure dictates its solubility in various aqueous and organic solvent systems. Understanding the solubility of **5-Methoxydec-2-enal** is crucial for its application in research and development, particularly in areas such as drug formulation, chemical synthesis, and biological assays.

The carbonyl group in aldehydes can act as a hydrogen bond acceptor with water molecules, which can impart some degree of water solubility.^[1] However, the long hydrocarbon tail of **5-Methoxydec-2-enal** is expected to significantly limit its aqueous solubility. Generally, the borderline of water solubility for aldehydes is around four to five carbon atoms per oxygen

atom.[1] Given that **5-Methoxydec-2-enal** has ten carbons and two oxygen atoms, it is predicted to have low solubility in water. Conversely, it is expected to be soluble in a range of organic solvents.

Predicted Solubility Profile

Based on the principles of "like dissolves like," the predicted solubility of **5-Methoxydec-2-enal** in various solvents is summarized below. It is anticipated to be more soluble in nonpolar and moderately polar organic solvents and less soluble in highly polar solvents like water.

Table 1: Predicted Solubility of **5-Methoxydec-2-enal** in Common Solvents

Solvent Class	Solvent Examples	Predicted Solubility	Rationale
<hr/>			
Aqueous			
Polar Protic	Water	Low / Insoluble	The long hydrophobic carbon chain counteracts the polarity of the aldehyde and methoxy groups.
5% Sodium Bicarbonate	Insoluble		The compound is not expected to be acidic enough to react with a weak base.
5% Sodium Hydroxide	Insoluble		As an aldehyde without alpha-hydrogens, it may undergo Cannizzaro reaction in strong base with heating, but this is a reaction, not simple dissolution. [2]
5% Hydrochloric Acid	Insoluble		The compound lacks a basic functional group to be protonated by acid.
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Organic			
Polar Protic	Methanol, Ethanol	Soluble	The alkyl chain of the alcohols can interact with the nonpolar part of the molecule, while the hydroxyl group can interact with the polar functional groups.

Polar Aprotic	Acetone, Acetonitrile	Soluble	These solvents can solvate both the polar functional groups and the nonpolar carbon chain.
Nonpolar	Diethyl Ether, Hexane	Very Soluble	The nonpolar nature of these solvents will readily solvate the long hydrocarbon chain of 5-Methoxydec-2-enal.

Experimental Protocol for Solubility Determination

A general gravimetric method can be employed to quantitatively determine the solubility of **5-Methoxydec-2-enal** in various solvents.

Objective: To determine the saturation solubility of **5-Methoxydec-2-enal** in a given solvent at a specific temperature.

Materials:

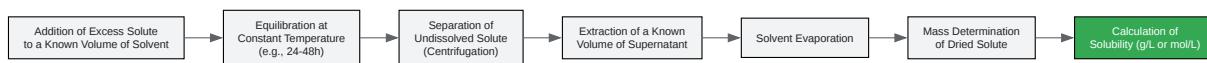
- **5-Methoxydec-2-enal**
- Selected solvents (e.g., water, ethanol, acetone, hexane)
- Analytical balance
- Thermostatic shaker or water bath
- Centrifuge
- Vials with screw caps
- Micropipettes
- Evaporating dish or pre-weighed vials

Procedure:

- Add an excess amount of **5-Methoxydec-2-enal** to a known volume of the selected solvent in a sealed vial.
- Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) to allow for equilibration. The system should be agitated for a sufficient time (e.g., 24-48 hours) to ensure saturation is reached.
- After equilibration, centrifuge the vial to separate the undissolved solute from the saturated solution.
- Carefully extract a known volume of the clear supernatant using a micropipette.
- Transfer the supernatant to a pre-weighed evaporating dish or vial.
- Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.
- Once the solvent is completely evaporated, weigh the evaporating dish or vial containing the dried solute.
- The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty container.
- The solubility can then be expressed in terms of g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.



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Caption: Gravimetric Method for Solubility Determination.

As no specific signaling pathways involving **5-Methoxydec-2-enal** are documented in publicly available literature, a diagram for such a pathway cannot be provided. The experimental workflow above serves as a logical diagram relevant to the core topic of this guide.

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References

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